Colterol Hydrochloride
Overview
Description
Colterol Hydrochloride is a chemical compound known for its role as a short-acting β2-adrenoreceptor agonist. It is commonly used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). The compound is derived from colterol, which is a metabolite of bitolterol, a prodrug used in respiratory treatments .
Scientific Research Applications
Colterol Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new β2-adrenoreceptor agonists.
Biology: The compound is studied for its effects on β2-adrenoreceptors in various biological systems.
Medicine: It is used in the development of new treatments for respiratory diseases such as asthma and COPD.
Industry: This compound is used in the pharmaceutical industry for the production of respiratory drugs.
Mechanism of Action
Target of Action
Colterol Hydrochloride primarily targets the β2-adrenoreceptors . These receptors are predominantly found in the smooth muscle cells lining the bronchi and bronchioles in the lungs. When activated, they cause the muscles to relax, leading to bronchodilation (widening of the airways), which improves airflow and reduces the symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
As a β2-adrenoreceptor agonist , this compound binds to these receptors, mimicking the action of adrenaline and noradrenaline, natural body hormones . This binding triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation .
Biochemical Pathways
The activation of β2-adrenoreceptors by this compound stimulates the production of a molecule called cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells, and a strengthened barrier function of the endothelium, which results in a decrease in microvascular leakage .
Pharmacokinetics
It is known that β2-adrenoreceptor agonists like colterol are typically administered via inhalation, allowing for direct delivery to the lungs and minimizing systemic side effects .
Result of Action
The primary result of this compound’s action is the relief of bronchospasm, making it easier for patients with conditions like asthma and COPD to breathe . By relaxing the smooth muscles in the airways, it increases airflow and reduces symptoms such as wheezing, coughing, and shortness of breath .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual genetic factors can all impact how well the drug works. It’s also worth noting that β2-adrenoreceptor agonists like Colterol are typically most effective when used in the specific environment of the lungs, which is why they are often administered via inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Colterol Hydrochloride involves the reaction of catechol with tert-butylamine and epichlorohydrin under controlled conditions. The process typically includes:
Reaction of Catechol with tert-Butylamine: This step involves the formation of a tert-butylamino group on the catechol molecule.
Epichlorohydrin Addition: The intermediate product is then reacted with epichlorohydrin to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Colterol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The hydroxyl groups on the catechol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: Another β2-adrenoreceptor agonist used in the treatment of asthma.
Terbutaline: A β2-adrenoreceptor agonist with similar bronchodilatory effects.
Formoterol: A long-acting β2-adrenoreceptor agonist used for maintenance therapy in asthma and COPD.
Uniqueness
Colterol Hydrochloride is unique due to its short-acting nature, making it suitable for acute management of bronchospasm. Unlike long-acting β2-adrenoreceptor agonists, it provides rapid relief of symptoms, which is crucial during asthma attacks .
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;/h4-6,11,13-16H,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQNMEFTYFDDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747304 | |
Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52872-37-4 | |
Record name | Colterol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052872374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COLTEROL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61IGY13UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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